Product packaging for 2,3-Dimethyl-2H-indazole-7-carbonitrile(Cat. No.:CAS No. 1341038-80-9)

2,3-Dimethyl-2H-indazole-7-carbonitrile

Cat. No.: B2503948
CAS No.: 1341038-80-9
M. Wt: 171.203
InChI Key: GQTUCZLCMGTKIL-UHFFFAOYSA-N
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Description

2,3-Dimethyl-2H-indazole-7-carbonitrile (CAS 1341038-80-9) is a high-purity, substituted indazole derivative of significant interest in medicinal chemistry and drug discovery. This compound features a carbonitrile group at the 7-position, which serves as a versatile handle for further synthetic elaboration to create novel molecular entities . The indazole scaffold is a privileged structure in pharmaceutical research, known for its wide range of biological activities . It is a key building block for developing novel therapeutic agents, with its molecular framework found in marketed drugs and clinical trial candidates targeting areas such as oncology, inflammation, and infectious diseases . Researchers utilize this carbonitrile-substituted indazole as a critical intermediate to explore structure-activity relationships and to synthesize more complex molecules, including urea-based compounds investigated for their potential as protein-tyrosine kinase inhibitors with anti-tumor and anti-proliferative effects . The compound has a molecular formula of C10H9N3 and a molecular weight of 171.20 g/mol . It is supplied with a minimum purity of 95% and should be handled with care. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals. Safety Information: This compound has the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) . Appropriate personal protective equipment should be worn, and handling should occur in a well-ventilated environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9N3 B2503948 2,3-Dimethyl-2H-indazole-7-carbonitrile CAS No. 1341038-80-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dimethylindazole-7-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3/c1-7-9-5-3-4-8(6-11)10(9)12-13(7)2/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQTUCZLCMGTKIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=C(C2=NN1C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Analytical Research for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Differentiation and Atom Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise atomic arrangement within a molecule. For 2,3-dimethyl-2H-indazole-7-carbonitrile, both ¹H and ¹³C NMR would be utilized to establish the connectivity of atoms and differentiate it from its constitutional isomers, such as 1,3-dimethyl-1H-indazole-7-carbonitrile or other positional isomers.

In a hypothetical ¹H NMR spectrum, distinct signals would be expected for the two methyl groups attached to the indazole core. The N-methyl group (N-CH₃) and the C-methyl group (C-CH₃) would exhibit unique chemical shifts due to their different electronic environments. The aromatic protons on the benzene (B151609) ring portion of the indazole would appear as a set of multiplets, with their splitting patterns and coupling constants providing definitive information about their relative positions. Specifically, the protons at positions 4, 5, and 6 would show characteristic splitting based on their ortho, meta, and para relationships.

Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), would be employed to correlate the proton signals with their directly attached carbon atoms and with carbons that are two or three bonds away, respectively. This would unequivocally establish the placement of the methyl groups at N-2 and C-3 and the carbonitrile group at C-7. The HMBC spectrum would be particularly crucial in confirming the connectivity between the aromatic protons and the quaternary carbons of the indazole ring system.

Hypothetical ¹H NMR Data for this compound

ProtonExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic-H (3H)7.0 - 8.0m-
N-CH₃ (3H)~4.0s-
C-CH₃ (3H)~2.5s-

Hypothetical ¹³C NMR Data for this compound

CarbonExpected Chemical Shift (δ, ppm)
Aromatic-C (6C)110 - 150
C≡N115 - 120
N-CH₃~35
C-CH₃~15

Mass Spectrometry Techniques (e.g., EI-MS, HRMS) for Molecular Formula Validation and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, High-Resolution Mass Spectrometry (HRMS) would be employed to validate its molecular formula. By providing a highly accurate mass measurement, HRMS can confirm the elemental composition of the molecule, C₁₀H₉N₃, distinguishing it from other compounds with the same nominal mass.

Electron Ionization Mass Spectrometry (EI-MS) would be used to study the fragmentation pathways of the molecule. The resulting mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound. Additionally, characteristic fragment ions would be observed, providing structural information. The fragmentation pattern would likely involve the loss of methyl radicals (•CH₃), hydrogen cyanide (HCN), or other small neutral molecules, which can help in confirming the structure of the indazole core and the positions of the substituents.

Expected Mass Spectrometry Data

TechniqueInformation ObtainedExpected Value for C₁₀H₉N₃
HRMS (e.g., ESI-TOF)Exact Mass [M+H]⁺172.0869
EI-MSMolecular Ion Peak [M]⁺m/z 171
EI-MSMajor Fragment IonsLoss of •CH₃, HCN

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups. For this compound, the most prominent feature in the IR and Raman spectra would be the stretching vibration of the nitrile (C≡N) group. This typically appears as a sharp, intense band in the region of 2220-2260 cm⁻¹.

The spectra would also display characteristic absorptions for the aromatic C-H stretching vibrations above 3000 cm⁻¹ and the aliphatic C-H stretching of the methyl groups just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the indazole ring would be observed in the 1450-1650 cm⁻¹ region. C-H bending vibrations for the aromatic ring and the methyl groups would appear in the fingerprint region (below 1500 cm⁻¹), providing further confirmation of the structure.

Characteristic Vibrational Frequencies

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Nitrile (C≡N)Stretching2220 - 2260
Aromatic C-HStretching3000 - 3100
Aliphatic C-H (Methyl)Stretching2850 - 2960
Aromatic C=C/C=NStretching1450 - 1650

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive structural information for crystalline solids. If a suitable single crystal of this compound can be grown, this technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles.

The resulting crystal structure would confirm the planarity of the indazole ring system and the geometry of the methyl and carbonitrile substituents. Furthermore, X-ray crystallography would reveal the packing of the molecules in the crystal lattice and any significant intermolecular interactions, such as π-π stacking between the indazole rings or dipole-dipole interactions involving the nitrile groups. This information is crucial for understanding the solid-state properties of the compound. While no specific crystal structure data for this compound is publicly available, analysis of a closely related compound, 2,3-Dimethyl-6-nitro-2H-indazole, has shown a nearly planar indazole ring system and intermolecular interactions that stabilize the crystal structure. A similar outcome would be anticipated for the title compound.

Chromatographic and Separation Science Methods for Purity Assessment and Mixture Analysis (e.g., HPLC, UPLC, TLC)

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for analyzing complex mixtures. Thin-Layer Chromatography (TLC) would be used for rapid, qualitative monitoring of reaction progress and for preliminary purity checks, providing an R_f value in a given solvent system.

For quantitative purity assessment, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the methods of choice. A suitable reversed-phase HPLC or UPLC method would be developed using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier such as formic acid or trifluoroacetic acid. The retention time (R_t) of the compound would be a characteristic parameter under specific chromatographic conditions. The peak area from the chromatogram would be used to determine the purity of the sample, typically expressed as a percentage. The high resolution of UPLC would be particularly advantageous for separating the target compound from any closely related impurities, including positional isomers.

Computational Chemistry and Theoretical Modeling of 2,3 Dimethyl 2h Indazole 7 Carbonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. nih.gov By calculating the electron density, DFT can accurately predict a molecule's structure, energy, and reactivity. For 2,3-Dimethyl-2H-indazole-7-carbonitrile, DFT calculations offer insights into its fundamental chemical nature.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For this compound, this process would involve calculating the lowest energy arrangement of its atoms.

Based on crystallographic studies of analogous compounds, such as 2,3-Dimethyl-6-nitro-2H-indazole, the core indazole ring system of this compound is expected to be nearly planar. nih.gov In the related nitro-compound, the maximum deviation from the plane of the indazole ring system was found to be minimal. nih.gov DFT calculations, often employing a basis set like B3LYP/6-311+, would refine the bond lengths, bond angles, and dihedral angles of the target molecule to find its equilibrium geometry. nih.gov Conformational analysis would primarily focus on the rotational barriers of the two methyl groups attached to the indazole core, identifying the most energetically favorable orientations.

Table 1: Predicted Structural Parameters of this compound (Illustrative) This table is illustrative, based on typical DFT calculation results for similar heterocyclic compounds.

ParameterPredicted ValueDescription
Planarity of Indazole RingHighThe bicyclic core is expected to be largely planar, similar to other indazole derivatives. nih.gov
C-C Bond Lengths (Aromatic)~1.39 - 1.42 ÅTypical lengths for aromatic carbon-carbon bonds.
C-N Bond Lengths (Ring)~1.33 - 1.38 ÅCharacteristic of C-N bonds within a heterocyclic aromatic system.
C≡N Bond Length~1.15 ÅStandard length for a carbon-nitrogen triple bond in a nitrile group.
Dihedral Angle (Methyl-Ring)VariableThe orientation of the methyl groups relative to the ring would be determined by minimizing steric hindrance.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov

For this compound, the HOMO is expected to be distributed across the electron-rich indazole ring system, while the LUMO would likely be concentrated around the electron-withdrawing carbonitrile group and the pyrazole (B372694) portion of the ring. A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. DFT studies on similar indazole derivatives have shown that the distribution of these orbitals spans almost the entire molecule. nih.gov The energy gap helps in calculating the chemical hardness, a measure of the molecule's resistance to deformation or change in its electron distribution. nih.gov

Table 2: Predicted Electronic Properties of this compound (Illustrative) This table is illustrative, based on typical DFT calculation results for similar heterocyclic compounds.

PropertyPredicted ValueSignificance
EHOMO~ -6.5 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO~ -2.0 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)~ 4.5 eVIndicates chemical reactivity and kinetic stability; a larger gap implies higher stability. nih.gov
Chemical Hardness (η)~ 2.25 eVResistance to change in electron configuration.
Electronegativity (χ)~ 4.25 eVMeasure of the power to attract electrons.

The distribution of electronic charge within a molecule dictates its electrostatic interactions and reactive sites. Molecular Electrostatic Potential (MEP) maps are visual representations of this charge distribution. In an MEP map for this compound, negative potential (typically colored red) would be expected around the nitrogen atom of the nitrile group and the pyrazole ring nitrogens, indicating regions susceptible to electrophilic attack. nih.gov Positive potential (colored blue) would be found around the hydrogen atoms of the methyl groups, indicating sites for nucleophilic attack. nih.gov

Reactivity indices, such as Fukui functions and partial charges, provide a quantitative measure of an atom's reactivity within a molecule. These calculations would help identify which specific atoms are most likely to participate in electrophilic, nucleophilic, or radical reactions, providing a more detailed picture of the molecule's chemical behavior.

Molecular Dynamics Simulations for Conformational Dynamics and Solution Behavior

While DFT calculations are excellent for static, gas-phase properties, Molecular Dynamics (MD) simulations are used to model the behavior of a molecule over time, often in a solvent. An MD simulation of this compound would model the atomic movements, vibrations, and rotations of the molecule in a simulated solvent box (e.g., water or DMSO).

Such simulations could reveal the conformational flexibility of the molecule, particularly the rotation of the methyl groups and any slight puckering of the ring system. Furthermore, MD simulations are invaluable for studying how solvent molecules arrange themselves around the solute, providing insights into solvation energies and the influence of the solvent on the molecule's preferred conformation and reactivity. While no specific MD studies on this molecule have been published, this technique remains a key tool for understanding its dynamic behavior.

Quantum Chemical Insights into Reaction Mechanisms and Regioselectivity

Quantum chemical methods, including DFT, are frequently used to elucidate the mechanisms of chemical reactions. They can map out the entire reaction pathway, identifying transition states and intermediates, and calculating the activation energies required for the reaction to proceed.

For indazole derivatives, computational studies have been used to investigate various synthetic routes. For example, DFT calculations have revealed the operation of a radical chain mechanism in the iodine-mediated synthesis of certain 2H-indazoles. nih.gov For this compound, quantum chemical calculations could be applied to study its formation via cyclization reactions or its participation in further functionalization, such as electrophilic aromatic substitution. These calculations would predict the regioselectivity of such reactions, determining, for instance, whether substitution is more likely to occur on the benzene (B151609) or pyrazole portion of the ring system.

In Silico Prediction of Molecular Interactions and Potential Biological Targets

The indazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous drugs with a wide range of biological activities, including anticancer and anti-inflammatory properties. nih.govnih.gov In silico methods, particularly molecular docking, are used to predict how a molecule like this compound might interact with biological macromolecules, such as proteins and enzymes.

Molecular docking simulations would involve placing the optimized 3D structure of the molecule into the binding site of a known biological target. The software then calculates the most favorable binding pose and estimates the binding affinity. nih.gov Given that other indazole derivatives are known to be kinase inhibitors, potential targets for this compound could include the ATP-binding sites of various kinases. nih.gov The results of such in silico screening can guide future experimental studies by prioritizing compounds that are most likely to exhibit significant biological activity, thereby accelerating the drug discovery process.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a ligand with a biological target, typically a protein or enzyme.

These studies typically involve docking the indazole derivatives into the active site of the target protein to determine the binding energy and key interactions, such as hydrogen bonds and hydrophobic interactions, with the surrounding amino acid residues. For example, in a study on substituted indazole derivatives targeting the aromatase enzyme, compounds showed binding affinities ranging from -7.7 to -8.0 kcal/mol, with key interactions observed with residues like Arg115 and Met374.

The insights gained from such studies on related compounds can be extrapolated to hypothesize the potential interactions of this compound. The dimethyl substitution on the indazole ring and the carbonitrile group at the 7-position would influence its size, shape, and electronic properties, which in turn would dictate its binding mode and affinity for a specific target.

Table 1: Representative Molecular Docking Data for Substituted Indazole Derivatives

Compound ClassTarget ProteinKey Interacting ResiduesBinding Energy (kcal/mol)
Substituted 4,5-dihydro-2H-indazolesCyclooxygenase-2 (COX-2)Not SpecifiedNot Specified
Substituted Indazole DerivativesAromataseArg115, Met374-7.7 to -8.0

This table is generated based on findings for analogous 2H-indazole derivatives to illustrate the type of data obtained from molecular docking studies.

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) is a valuable tool in computational chemistry for analyzing the charge distribution of a molecule. It provides a visual representation of the electrostatic potential on the electron density surface, which is crucial for understanding and predicting a molecule's reactivity and intermolecular interactions.

An MESP map uses a color spectrum to indicate different regions of electrostatic potential. Typically, red indicates regions of negative potential, which are rich in electrons and prone to electrophilic attack. Conversely, blue represents areas of positive potential, which are electron-deficient and susceptible to nucleophilic attack. Green and yellow areas denote regions with intermediate or near-zero potential. nih.gov

For this compound, an MESP map would likely reveal specific electrostatic features. The nitrogen atoms of the indazole ring and the nitrogen of the carbonitrile group are expected to be regions of high electron density (negative potential), making them potential sites for hydrogen bonding or interaction with electrophiles. The hydrogen atoms of the methyl groups and the aromatic ring would likely exhibit positive potential, indicating their role as potential hydrogen bond donors.

Mechanistic Investigations of Chemical Transformations Involving 2,3 Dimethyl 2h Indazole 7 Carbonitrile

Elucidation of Reaction Pathways in 2H-Indazole Synthesis

The synthesis of the 2H-indazole scaffold, a core component of numerous pharmacologically active compounds, can be achieved through various strategic approaches. While a specific, detailed mechanistic study for the synthesis of 2,3-Dimethyl-2H-indazole-7-carbonitrile is not extensively documented in publicly available literature, the reaction pathways can be inferred from established methods for analogous 2H-indazole derivatives.

One of the classical and robust methods for constructing the 2H-indazole ring is the Cadogan reaction . This reductive cyclization of ortho-nitrobenzylamines or related systems typically involves the use of a trivalent phosphorus reagent, such as a trialkyl phosphite. The generally accepted mechanism proceeds through a nitrene intermediate, generated by the deoxygenation of the nitro group. However, recent studies have suggested that a non-nitrene pathway, involving a five-center 6π electrocyclization, may also be a viable route, particularly under milder conditions. The isolation of 2H-indazole N-oxides provides direct evidence for the existence of competent oxygenated intermediates in these transformations, challenging the traditional nitrene-centric view.

Modern synthetic methodologies offer more direct and regioselective routes to 2H-indazoles. Palladium-catalyzed intramolecular C-N bond formation from appropriately substituted precursors, such as N-aryl-N-(o-bromobenzyl)hydrazines, provides a versatile and efficient pathway. organic-chemistry.org The catalytic cycle typically involves oxidative addition of the palladium catalyst to the aryl halide, followed by coordination of the hydrazine nitrogen and subsequent reductive elimination to form the indazole ring.

Another powerful approach is the [3+2] dipolar cycloaddition of arynes with sydnones. nih.gov This method is highly efficient and proceeds under mild conditions to afford 2H-indazoles in good to excellent yields, often with high regioselectivity. The reaction is believed to proceed through an initial [3+2] cycloaddition to form a bicyclic intermediate, which then undergoes a retro-[4+2] cycloaddition to extrude carbon dioxide and yield the aromatic 2H-indazole. nih.gov

For the specific case of this compound, a plausible synthetic route would involve the cyclization of a precursor containing the requisite methyl and cyano functionalities on the aromatic ring. The choice of synthetic strategy would likely depend on the availability of starting materials and the desired regiochemical outcome.

Studies on Aromatization and Tautomerization Equilibria

Indazole exists in two primary tautomeric forms: the 1H- and 2H-tautomers. The relative stability of these tautomers is a critical factor influencing the chemical and physical properties of indazole derivatives. Generally, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer due to its benzenoid character, which imparts greater aromatic stabilization. nih.gov The 2H-tautomer possesses a quinonoid structure, which is typically of higher energy.

The tautomeric equilibrium can be influenced by a variety of factors, including the nature and position of substituents, the solvent, and the physical state (solution versus solid). Theoretical calculations, such as those employing AM1 and DFT B3LYP/6-31G** methods, have been used to predict the relative stabilities of indazole tautomers. nih.gov For many substituted indazoles, these calculations are in good agreement with experimental observations from multinuclear NMR studies in solution and in the solid state. nih.gov

In the case of this compound, the presence of the methyl group at the N2 position effectively "locks" the molecule in the 2H-tautomeric form. Therefore, the primary equilibrium of interest is not between 1H- and 2H-tautomers, but rather the degree of aromaticity of the bicyclic system. The aromatization of the indazole ring is a key driving force in many of its synthetic preparations. The final step of many cyclization reactions leading to 2H-indazoles involves an oxidation or elimination step that results in the formation of the fully aromatic bicyclic system.

Functional Group Interconversions on the Indazole Ring

The functional groups appended to the 2H-indazole core provide handles for further chemical modifications, allowing for the synthesis of a diverse range of derivatives. The carbonitrile group at the C7 position of this compound is a versatile functional group that can undergo a variety of transformations.

Hydrolysis of the nitrile can lead to the corresponding carboxylic acid or amide. This transformation is typically carried out under acidic or basic conditions. The resulting carboxylic acid can then serve as a precursor for the synthesis of esters, acid chlorides, and other carboxylic acid derivatives.

Reduction of the carbonitrile group can yield a primary amine. This transformation can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. The resulting aminomethyl group can be further functionalized, for example, through acylation or alkylation.

Cycloaddition reactions involving the nitrile group are also possible. For instance, [3+2] cycloaddition with azides can lead to the formation of a tetrazole ring fused to the indazole system.

Furthermore, the indazole ring itself can undergo functionalization. While the N2 and C3 positions are substituted in the title compound, the remaining positions on the benzene (B151609) ring (C4, C5, and C6) are available for electrophilic substitution reactions, provided that the directing effects of the existing substituents are favorable. Recent advances in C-H functionalization of 2H-indazoles have opened up new avenues for the direct introduction of various functional groups at different positions on the indazole ring. rsc.orgsemanticscholar.orgresearchgate.net

Electronic Effects of Substituents, including the Carbonitrile Moiety, on Chemical Reactivity

The chemical reactivity of this compound is significantly influenced by the electronic effects of its substituents: the two methyl groups and the carbonitrile group.

The methyl groups at the N2 and C3 positions are electron-donating through inductive effects. The N2-methyl group, in particular, influences the electron density of the pyrazole (B372694) ring.

The carbonitrile (cyano) group at the C7 position is a strong electron-withdrawing group due to both the inductive effect of the electronegative nitrogen atom and the resonance effect of the triple bond. This electron-withdrawing nature has a profound impact on the electronic properties and reactivity of the indazole ring system.

The presence of the electron-withdrawing cyano group deactivates the benzene ring towards electrophilic aromatic substitution. The extent of this deactivation and the regioselectivity of any potential substitution would be governed by the interplay of the directing effects of the cyano group and the fused pyrazole ring.

Computational studies on related heterocyclic systems have shown that electron-withdrawing and electron-donating substituents can significantly alter the energies of the frontier molecular orbitals (HOMO and LUMO). researchgate.net For instance, an electron-withdrawing group like the cyano group would be expected to lower the energy of both the HOMO and LUMO of the this compound system. This alteration in frontier orbital energies directly impacts the molecule's reactivity in various chemical transformations, including its susceptibility to nucleophilic or electrophilic attack and its behavior in cycloaddition reactions.

Exploration of Molecular Interactions and Potential Biological Research Applications

In Vitro Studies of Molecular Target Engagement

The potential for a small molecule to serve as a research tool or therapeutic lead is fundamentally determined by its ability to engage with specific biological targets. For indazole-based compounds, a primary area of investigation has been their interaction with protein kinases.

Investigation of Enzyme Inhibition Mechanisms (e.g., Tyrosine Kinases, VEGFR-2)

The indazole framework is a well-established bioisostere of adenine, the core component of adenosine (B11128) triphosphate (ATP). mdpi.com This structural similarity allows indazole derivatives to function as competitive inhibitors, binding to the ATP-binding pocket of protein kinases and preventing the phosphorylation of substrate proteins. wikipedia.org This mechanism is central to the activity of many indazole-based anticancer agents.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor tyrosine kinase that plays a critical role in angiogenesis—the formation of new blood vessels. wikipedia.orgnih.gov Inhibition of VEGFR-2 is a validated strategy in cancer therapy, and the indazole scaffold is a prominent feature in many VEGFR-2 inhibitors. mdpi.comnih.govnih.gov Pazopanib, for instance, which contains the 2,3-dimethyl-2H-indazole core, is a potent inhibitor of VEGFR receptors. nih.govpreprints.org While direct enzymatic inhibition data for 2,3-Dimethyl-2H-indazole-7-carbonitrile is not extensively documented, the activities of closely related analogs underscore the potential of this scaffold. Research has shown that modifications to the indazole core can yield highly potent inhibitors of VEGFR-2 and other kinases, often with IC₅₀ values in the nanomolar range. nih.govnih.gov For example, a recently designed indazole derivative demonstrated an IC₅₀ of 1.24 nM against VEGFR-2. nih.gov

Indazole Derivative ClassTarget KinaseIC₅₀ (nM)
Indazole-Pyrimidine AnalogsVEGFR-234.5 - 114
1H-Indazole CarboxamidesFGFR130.2 - 69.1
3-Aminoindazole DerivativesALK12
Indazole-based DerivativesTie-21.63
3-(Pyrrolopyridin-2-yl)indazolesAurora Kinase A8.3

This table presents a selection of inhibitory activities for various indazole derivatives against different protein kinases to illustrate the scaffold's potential. Data sourced from multiple studies. nih.govnih.govnih.gov

Analysis of Protein-Ligand Binding Affinities

The efficacy of indazole-based kinase inhibitors is underpinned by specific, high-affinity interactions within the ATP binding site. X-ray crystallography and molecular docking studies of various indazole derivatives have elucidated a common binding mode. nih.govbioworld.com A crucial interaction involves the formation of hydrogen bonds between the indazole nitrogen atoms and the backbone amide residues of the kinase "hinge" region—a flexible loop that connects the N- and C-terminal lobes of the kinase domain. mdpi.comnih.gov

For instance, molecular modeling of 3-(pyrrolopyridin-2-yl)indazole derivatives in the ATP binding site of Aurora kinase A showed that the binding was stabilized by hydrogen bonds with the hinge residues Glu211 and Ala213. nih.gov Similarly, in inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), X-ray crystallography revealed a water-mediated interaction with Asp155 and a salt bridge to Asp101 as critical for potency and selectivity. bioworld.com The 2,3-dimethyl-2H-indazole scaffold orients substituents towards different regions of the binding pocket, where they can form additional interactions. The 7-carbonitrile group on this compound could potentially act as a hydrogen bond acceptor, engaging with amino acid residues in the pocket to enhance binding affinity.

Kinase TargetInteracting Residues in Hinge RegionType of Interaction
Aurora Kinase AGlu211, Ala213Hydrogen Bond
FGFR1Ala564, Glu562Hydrogen Bond
HPK1Asp155, Asp101Water-mediated H-bond, Salt Bridge
ITKNot specifiedHinge binding

This table summarizes key amino acid interactions observed for indazole scaffolds within the ATP-binding site of various kinases. nih.govbioworld.comresearchgate.net

Mechanistic Analysis of Cellular Pathway Modulation Relevant to Indazole Derivatives

By inhibiting receptor tyrosine kinases like VEGFR-2, indazole derivatives can profoundly modulate intracellular signaling cascades that are critical for pathological processes such as tumor-driven angiogenesis. ontosight.ai Activation of VEGFR-2 by its ligand, VEGF, triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. frontiersin.org This initiates a cascade of downstream signaling events.

Key pathways modulated by VEGFR-2 include:

The PLCγ-PKC-Raf-MEK-MAPK Pathway : Phosphorylation of Tyr1175 on VEGFR-2 activates Phospholipase C-γ (PLCγ), which ultimately leads to the activation of the MAPK pathway, promoting endothelial cell proliferation. nih.govfrontiersin.org

The PI3K-Akt Pathway : This pathway, crucial for cell survival and migration, is also activated downstream of VEGFR-2. frontiersin.orgbmbreports.org It promotes endothelial cell survival, preventing apoptosis. frontiersin.org

An effective VEGFR-2 inhibitor based on the this compound scaffold would be expected to block these phosphorylation events, thereby suppressing endothelial cell proliferation, survival, and migration. bmbreports.org This anti-angiogenic effect is the primary mechanism through which VEGFR-2 inhibitors exert their anticancer activity. wikipedia.org

Development of this compound as a Chemical Probe for Biological Systems

A chemical probe is a highly selective small molecule used to study the function of a specific protein or pathway in cells and organisms. The development of this compound as a chemical probe would depend on establishing its potency, selectivity, and mechanism of action. The indazole scaffold's proven affinity for kinase active sites makes it a promising starting point. rsc.org

For this compound to be a useful probe, several criteria would need to be met through further research:

Potency : It must engage its intended target at low concentrations to minimize off-target effects.

Selectivity : It should exhibit high selectivity for its primary target over other related proteins (e.g., other kinases). Kinome-wide screening would be necessary to establish a selectivity profile.

Known Mechanism : Its binding mode and functional effect (inhibition or activation) must be well-characterized.

Cellular Activity : It must be able to penetrate cell membranes and engage its target in a cellular context.

Given that some indazole derivatives have been explored as fluorescent materials, there is potential for designing probes for fluorescence-based assays by modifying the this compound scaffold. rsc.org However, without comprehensive selectivity data, the direct use of this compound as a probe is not currently feasible.

Structure-Activity Relationship (SAR) Studies for Scaffold Optimization in Research Tools

Structure-activity relationship (SAR) studies are essential for optimizing a lead compound into a potent and selective research tool. For indazole-based kinase inhibitors, extensive SAR has been established, providing a roadmap for modifying scaffolds like this compound. nih.govresearchgate.net

Key SAR insights for the indazole scaffold include:

The Indazole Core : The N1 or N2 nitrogen is critical for forming a hydrogen bond with the kinase hinge region, anchoring the inhibitor in the ATP pocket. nih.gov

N-Substitution : The methylation pattern on the indazole ring can influence both potency and metabolic stability. The 2,3-dimethyl substitution, as seen in pazopanib, is known to enhance metabolic stability compared to other isomers.

C3-Position : This position is often directed towards the solvent-exposed region of the ATP pocket and can be modified to improve selectivity and physicochemical properties. nih.gov

Benzene (B151609) Ring Substituents (C4-C7) : The nature and position of substituents on the benzene portion of the indazole ring are crucial for modulating potency and selectivity. For example, in a series of indazole-3-carboxamides acting as CRAC channel blockers, the specific regiochemistry of an amide linker was found to be critical for activity. nih.gov The 7-carbonitrile group could be a key interaction point or a site for further chemical modification.

Position on Indazole RingRole of SubstituentExample Effect
N1/N2Hinge BindingEssential for kinase inhibition
C3Solvent-front interaction, selectivityIntroduction of aryl groups can enhance potency
C6Potency, SelectivityArylamide groups at this position show activity against CRAF kinase nih.gov
C7Potency, SelectivityCarboxyl groups at C7 have been shown to be crucial for CK2 inhibition semanticscholar.org

This table summarizes general SAR findings for the indazole scaffold based on various research studies. nih.govsemanticscholar.org

Design of Analogs for Specific Molecular Recognition and Mechanistic Dissection

Building on established SAR, the rational design of analogs of this compound can be pursued to create more specific and potent research tools. frontiersin.org Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can guide the design of new molecules with improved properties. frontiersin.org

Strategies for analog design based on the this compound scaffold could include:

Modification of the 7-Carbonitrile : This group could be replaced with other hydrogen bond acceptors or donors, such as a carboxamide or a small heterocycle, to probe interactions in that region of the binding pocket. Studies on indazole-3-carboxamides have shown that such modifications can dramatically impact activity. nih.gov

Introduction of Substituents at C3 : Adding diverse chemical groups at the C3-position could enhance selectivity for a specific kinase. For example, linking a pyrazine (B50134) group at C3 led to the development of potent Pim kinase inhibitors. nih.gov

Through such systematic modifications, new analogs could be developed not only to improve potency and selectivity but also to dissect the molecular mechanisms of kinase-mediated signaling pathways.

Derivatization Strategies and Analog Synthesis for Research Purposes

Peripheral Functionalization of the 2,3-Dimethyl-2H-indazole-7-carbonitrile Scaffold

Peripheral functionalization of the this compound scaffold primarily involves chemical transformations of the existing functional groups and modifications to the indazole core. The key sites for derivatization are the C7-carbonitrile group and the aromatic benzene (B151609) ring.

Transformations of the C7-Carbonitrile Group: The carbonitrile (cyano) group is a versatile functional group that can be converted into a variety of other functionalities, thereby enabling the synthesis of a diverse range of analogs.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. This introduces a key functional group for further amide coupling reactions.

Reduction: Reduction of the nitrile group, for instance with lithium aluminum hydride (LiAlH4), can produce a primary amine. This amine can then be used in a variety of subsequent reactions, such as acylation or alkylation.

Cycloadditions: The nitrile group can participate in cycloaddition reactions to form various heterocyclic rings, such as tetrazoles, which are often used as bioisosteres for carboxylic acids in medicinal chemistry.

Functionalization of the Indazole Ring: While the 2,3-dimethyl substitution pattern directs reactivity, the benzene portion of the indazole ring can undergo electrophilic aromatic substitution reactions.

Halogenation: Introduction of halogen atoms (e.g., bromine, chlorine) at specific positions on the benzene ring can be achieved. chim.it These halogenated derivatives can then serve as handles for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce aryl, vinyl, and alkynyl substituents. researchgate.net

Nitration: Nitration of the indazole ring can introduce a nitro group, which can be subsequently reduced to an amino group, providing another point for diversification. chim.it

A summary of potential peripheral functionalization reactions is presented in Table 1.

Reaction Type Reagent/Conditions Functional Group Transformation Potential for Further Derivatization
Nitrile HydrolysisH₃O⁺ or OH⁻, heat-CN → -COOHAmide bond formation, esterification
Nitrile ReductionLiAlH₄, followed by H₂O-CN → -CH₂NH₂Acylation, alkylation, Schiff base formation
Tetrazole FormationNaN₃, NH₄Cl-CN → 5-substituted-1H-tetrazoleBioisosteric replacement for carboxylic acid
BrominationNBS, DMF-H → -BrCross-coupling reactions (Suzuki, Heck, etc.)
CyanationZn(CN)₂, Pd catalyst-Br/-OTf → -CNFurther nitrile transformations

Systematic Exploration of Substituent Effects on Molecular Interaction Profiles

The systematic introduction of various substituents onto the this compound scaffold allows for a detailed investigation of structure-activity relationships (SAR). mdpi.com By modifying the electronic and steric properties of the molecule, researchers can probe its interactions with biological targets. nih.govwikipedia.org

For instance, in the context of kinase inhibition, a common application for indazole-based compounds, the indazole nitrogen atoms can act as hydrogen bond acceptors or donors, while the aromatic rings can engage in hydrophobic interactions within the ATP-binding pocket of the kinase. nih.gov The nature and position of substituents can significantly influence these interactions.

Key Considerations in SAR Studies:

Electronic Effects: The introduction of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., alkoxy, amino groups) can alter the electron density of the indazole ring system, affecting its ability to participate in hydrogen bonding and other polar interactions. researchgate.net

A hypothetical SAR study could involve synthesizing a series of analogs with varying substituents at the C5 position of the indazole ring and evaluating their biological activity. The results, as shown in Table 2, could provide insights into the optimal substituent for a particular biological target.

Compound C5-Substituent (R) Biological Activity (IC₅₀, nM) Interpretation
Parent -H150Baseline activity
Analog 1 -F75Electron-withdrawing group improves activity
Analog 2 -OCH₃200Electron-donating group is detrimental to activity
Analog 3 -Cl50Larger electron-withdrawing group further enhances activity
Analog 4 -CH₃180Small alkyl group reduces activity

Combinatorial Chemistry Approaches for the Generation of Diverse Indazole Libraries

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large libraries of related compounds, which can be screened for desired biological activities. nih.govacs.org For the this compound scaffold, combinatorial approaches can be employed to systematically explore a wide range of substituents at various positions.

One common strategy involves a multi-step solution-phase parallel synthesis. nih.govresearchgate.net This could begin with a common indazole intermediate that is then subjected to a series of reactions with a diverse set of building blocks. For example, an indazole with a carboxylic acid at the C7 position could be coupled with a library of amines to generate a diverse set of amides. Similarly, a halogenated indazole could be reacted with a library of boronic acids via Suzuki coupling. researchgate.net

The key steps in generating an indazole library based on the this compound scaffold are outlined in Table 3.

Step Description Example Reaction Diversity Element
1. Scaffold Synthesis Preparation of the core 2,3-Dimethyl-2H-indazole structure with a reactive handle.Synthesis of 2,3-Dimethyl-7-bromo-2H-indazole.Core scaffold is constant.
2. Parallel Derivatization Reaction of the scaffold with a library of building blocks in a parallel format.Suzuki coupling of the bromo-indazole with a library of 96 different boronic acids.Varied boronic acids.
3. Purification High-throughput purification of the resulting library members.Automated preparative HPLC.N/A
4. Characterization & Screening Confirmation of structure and screening for biological activity.Mass spectrometry and biological assays.N/A

Synthesis of Indazole-Based Conjugates and Hybrid Molecules

The synthesis of conjugates and hybrid molecules involves linking the this compound scaffold to other molecular entities to create novel chemical structures with potentially enhanced or dual biological activities. dntb.gov.uaresearchgate.net

Indazole-Based Conjugates: Conjugation can be used to attach the indazole scaffold to biomolecules such as peptides, proteins, or nucleic acids. This is often achieved by first introducing a reactive linker onto the indazole core. For example, a carboxylic acid derivative of the indazole can be activated and then reacted with an amino group on a peptide.

The synthesis of these complex molecules often relies on robust and efficient coupling reactions, such as amide bond formation or "click chemistry." A representative synthetic approach for an indazole-peptide conjugate is shown in Table 4.

Step Description Reagents
1. Functionalization Introduce a carboxylic acid onto the indazole scaffold.Hydrolysis of the C7-nitrile.
2. Activation Activate the carboxylic acid for amide coupling.HATU, DIPEA
3. Coupling React the activated indazole with the N-terminus of a peptide.Peptide with a free amino group.
4. Purification Purify the resulting conjugate.HPLC

Q & A

Q. What are the optimal synthetic routes for 2,3-Dimethyl-2H-indazole-7-carbonitrile, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step protocols, such as Fischer indole synthesis for the indazole core, followed by functionalization. For example, alkylation at the N2 position can be achieved using 3-bromopropyl benzoylate under basic conditions (e.g., triethylamine or NaH) in polar aprotic solvents like DMF or DMSO at 20–120°C for 10–24 hours . Optimization should focus on controlling regioselectivity (e.g., avoiding over-alkylation) and monitoring intermediates via LC-MS.

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Combine spectroscopic techniques:
  • NMR : Analyze 1H^1H/13C^13C spectra for methyl group integration (2,3-dimethyl) and cyano peak absence in 1H^1H NMR.
  • HPLC-MS : Confirm molecular weight ([M+H]+^+ = 201.2 g/mol) and purity (>95%).
  • X-ray crystallography : Use SHELX-97 for single-crystal refinement to resolve ambiguities in substituent positions .

Q. What stability considerations are critical for storing this compound?

  • Methodological Answer : The compound is sensitive to hydrolysis due to the nitrile group. Store under inert atmosphere (argon) at -20°C in amber vials. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to detect degradation products like carboxylic acids from nitrile hydrolysis .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., unexpected NOE correlations) be resolved for this compound?

  • Methodological Answer : Apply constructive falsification principles:
  • Replicate experiments under controlled conditions (e.g., solvent, temperature).
  • Compare with computational models (DFT for NMR chemical shifts) to identify conformational artifacts.
  • Use high-resolution mass spectrometry (HRMS) to rule out isobaric impurities .

Q. What strategies are effective for resolving crystallographic ambiguities in this compound derivatives?

  • Methodological Answer : For twinned or low-resolution crystals:
  • Employ SHELXD for phase solution and SHELXL for refinement, leveraging high-resolution data (≤1.0 Å).
  • Validate thermal displacement parameters (ADPs) to detect disorder in methyl groups.
  • Cross-validate with spectroscopic data to confirm bond lengths/angles .

Q. How can mechanistic pathways for side reactions (e.g., dimerization) be elucidated during synthesis?

  • Methodological Answer :
  • Kinetic profiling : Use in-situ IR or Raman spectroscopy to track intermediate formation.
  • Isotopic labeling : Introduce 13C^{13}C-labeled nitrile groups to trace reaction pathways via MS/MS fragmentation.
  • Computational modeling : Apply DFT (B3LYP/6-31G*) to identify transition states favoring dimerization .

Q. What advanced applications does this compound have in materials science or bioimaging?

  • Methodological Answer :
  • Fluorescent probes : Functionalize the indazole core with electron-withdrawing groups (e.g., nitro) to tune emission wavelengths. Test nucleolus-specific staining in live cells using confocal microscopy .
  • Coordination chemistry : Synthesize metal complexes (e.g., with Pd or Cu) for catalytic applications, characterized via XAS and cyclic voltammetry .

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